rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
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Overview
Description
“rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid” is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of a pyrazole ring and an oxolane ring, which are significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxolane Ring: This step might involve the cyclization of a suitable diol or halohydrin precursor.
Coupling of the Rings: The pyrazole and oxolane rings can be coupled through various methods, such as nucleophilic substitution or metal-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the oxolane ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid: The non-racemic form of the compound.
2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid: A similar compound without the specific stereochemistry.
Uniqueness
The unique combination of the pyrazole and oxolane rings in “rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid” provides distinct chemical properties that can be exploited in various applications. Its stereochemistry might also impart specific biological activities that are not present in similar compounds.
Properties
CAS No. |
1808069-39-7 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
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